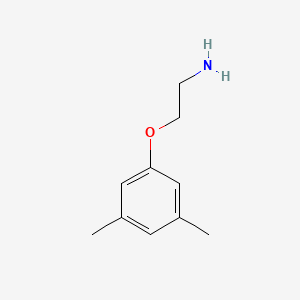

2-(3,5-Dimethylphenoxy)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

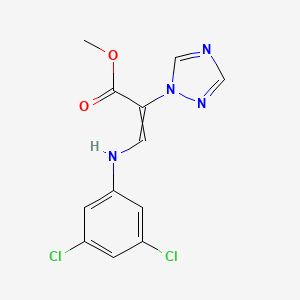

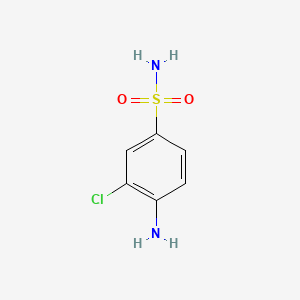

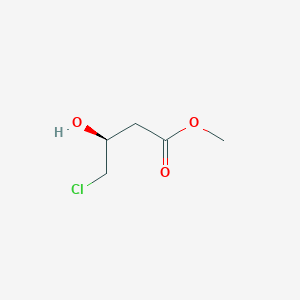

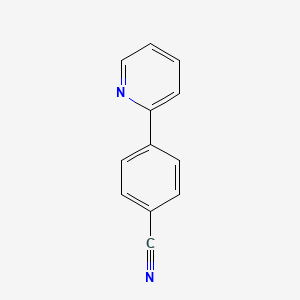

“2-(3,5-Dimethylphenoxy)ethanamine” is a chemical compound with the empirical formula C10H15NO1. It has a molecular weight of 165.231. This compound is used in scientific research and holds great potential for various applications due to its unique properties and structure2.

Molecular Structure Analysis

The InChI code for “2-(3,5-Dimethylphenoxy)ethanamine” is 1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H31. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Physical And Chemical Properties Analysis

“2-(3,5-Dimethylphenoxy)ethanamine” is a solid compound1. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

Research into the synthesis and applications of chemical compounds similar to 2-(3,5-Dimethylphenoxy)ethanamine often involves exploring their roles in material science, including the production of polymers and other complex materials. For instance, studies on polyoxymethylene dimethyl ethers (OME), which share a similar ether functional group, have shown their potential as appealing oxygenated fuels that can reduce hazardous exhaust gas emissions in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017). This research highlights the importance of chemical synthesis in developing environmentally friendly fuels.

Environmental Sciences and Toxicology

The study of chlorinated solvents and their impact on health and the environment provides insights into the challenges and methodologies for assessing the safety and ecological effects of chemical compounds, including those similar to 2-(3,5-Dimethylphenoxy)ethanamine. Ruder's (2006) review on the health effects of occupational exposure to chlorinated solvents such as methylene chloride and tetrachloroethylene emphasizes the importance of understanding the toxicology and potential health risks associated with chemical exposure (Ruder, 2006).

Enzymology and Biochemical Applications

A significant area of research involves the enzymology of arsenic metabolism, where Aposhian et al. (2004) explored the biotransformation of inorganic arsenic, highlighting the potential role of hydrogen peroxide in detoxifying trivalent arsenic species (Aposhian et al., 2004). This study underscores the biochemical applications and mechanisms of action of compounds that could be structurally or functionally related to 2-(3,5-Dimethylphenoxy)ethanamine, particularly in the context of detoxification and metabolic pathways.

Photolithography and Material Functionalization

In the realm of material science and engineering, photosensitive protecting groups play a pivotal role in the synthesis and functionalization of materials, including polymers and organic compounds. Amit, Zehavi, and Patchornik (1974) reviewed the utilization of photosensitive groups such as 2-nitrobenzyl and 3,5-dimethoxybenzyl in synthetic chemistry, highlighting their promising future applications (Amit, Zehavi, & Patchornik, 1974). This research is relevant to the development of new materials and technologies using compounds like 2-(3,5-Dimethylphenoxy)ethanamine, especially in photolithography and material functionalization.

Safety And Hazards

The safety data sheet for “2-(3,5-Dimethylphenoxy)ethanamine” indicates that it is classified as a combustible solid1. It does not have a specified flash point1. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.

Direcciones Futuras

“2-(3,5-Dimethylphenoxy)ethanamine” is a versatile chemical compound used in scientific research2. Its unique properties and structure hold great potential for various applications. However, more research is needed to fully explore its potential uses and benefits.

Relevant Papers

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYMKIVDOTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364633 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenoxy)ethanamine | |

CAS RN |

26646-46-8 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.